molecular formula C20H13Cl2N3O3 B14068946 1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- CAS No. 102567-31-7

1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo-

Cat. No.: B14068946
CAS No.: 102567-31-7
M. Wt: 414.2 g/mol
InChI Key: ITBKPLJFKUNKSA-UHFFFAOYSA-N
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Description

1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

    Formation of the Keto Group: The keto group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the keto group to an alcohol or reduce the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Condensation: Condensation reactions can lead to the formation of larger molecules through the combination of two or more smaller molecules with the elimination of a small molecule like water.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like cyanide or amines, and electrophiles like alkyl halides.

    Condensation: Acid or base catalysts, heat, and sometimes dehydrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the keto group can form carboxylic acids, while reduction of the cyano group can form primary amines.

Scientific Research Applications

1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are known for their biological activities.

    1H-Pyrazolo[3,4-c]pyridines: Another class of heterocyclic compounds with similar properties and applications.

    1H-Pyrazolo[4,3-c]pyridines:

Uniqueness

1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of chlorophenyl, cyano, and keto groups provides a versatile platform for chemical modifications and the development of new compounds with tailored properties.

Properties

CAS No.

102567-31-7

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

3-[3,4-bis(4-chlorophenyl)-5-cyano-6-oxopyridazin-1-yl]propanoic acid

InChI

InChI=1S/C20H13Cl2N3O3/c21-14-5-1-12(2-6-14)18-16(11-23)20(28)25(10-9-17(26)27)24-19(18)13-3-7-15(22)8-4-13/h1-8H,9-10H2,(H,26,27)

InChI Key

ITBKPLJFKUNKSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N=C2C3=CC=C(C=C3)Cl)CCC(=O)O)C#N)Cl

Origin of Product

United States

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